![molecular formula C15H9Cl2NO4 B12616635 [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid CAS No. 920036-23-3](/img/structure/B12616635.png)
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of two phenoxy groups substituted with chlorine and a cyano group
Métodos De Preparación
The synthesis of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 3-chloro-5-cyanophenol with a suitable chlorinating agent to form 3-chloro-5-cyanophenoxy chloride.
Coupling reaction: The intermediate is then reacted with 4-chlorophenol in the presence of a base to form the desired phenoxyacetic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid can be compared with other similar compounds such as:
4-Chloroindole-3-acetic acid: This compound is a plant hormone and has different biological activities compared to this compound.
4-Chloro-2-methylphenoxyacetic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and cyano groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
920036-23-3 |
|---|---|
Fórmula molecular |
C15H9Cl2NO4 |
Peso molecular |
338.1 g/mol |
Nombre IUPAC |
2-[4-chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C15H9Cl2NO4/c16-10-3-9(7-18)4-12(5-10)22-14-6-11(1-2-13(14)17)21-8-15(19)20/h1-6H,8H2,(H,19,20) |
Clave InChI |
RGMGXTYAWSMXIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCC(=O)O)OC2=CC(=CC(=C2)C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-](/img/structure/B12616553.png)
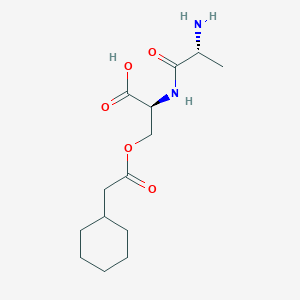

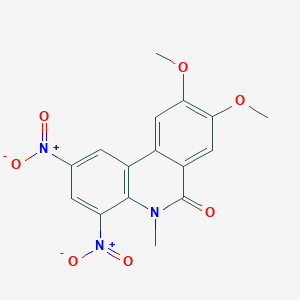
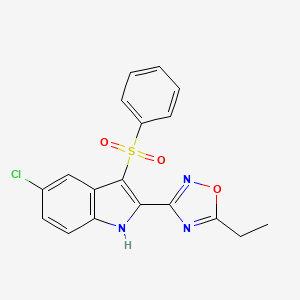
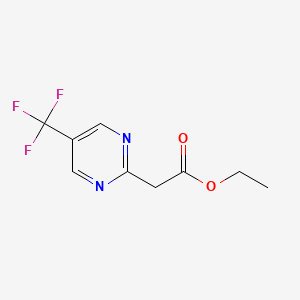
![1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B12616596.png)
![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)
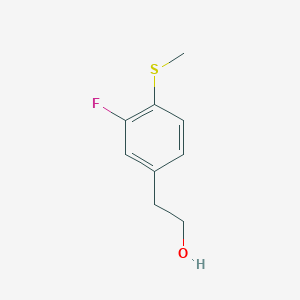

![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)
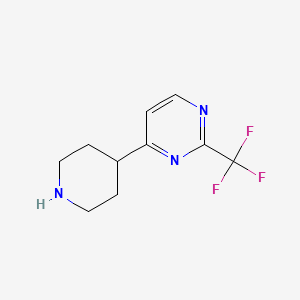
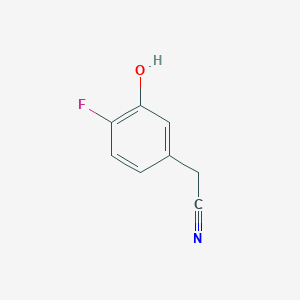
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)
